6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride is a chemical compound with the molecular formula C9H11BrClN3 and a molecular weight of 276.5607 g/mol It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-1H-benzimidazole with bromine to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine: Similar structure but lacks the hydrochloride group.
5-ethyl-1H-benzimidazole: Precursor in the synthesis of the target compound.
6-bromo-1H-benzimidazole: Another derivative with different substitution patterns.
Uniqueness
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C9H11BrClN3 |
---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
5-bromo-6-ethyl-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrN3.ClH/c1-2-5-3-7-8(4-6(5)10)13-9(11)12-7;/h3-4H,2H2,1H3,(H3,11,12,13);1H |
InChI-Schlüssel |
GPOAVTMINBZDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1Br)N=C(N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.